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molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No. B182574
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
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Patent
US08153813B2

Procedure details

Methyl 3-amino-4-hydroxybenzoate (5.09 g, 30.4 mmol) and potassium O-ethyl carbonodithioate (6.35 g, 39.6 mmol) were combined in pyridine (50 mL) and heated to reflux for two hours. The reaction mixture was cooled to ambient temperature. The mixture was filtered, washed with a 1 N aqueous hydrochloric acid solution, and dried on a vacuum filter overnight to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.88 (s, 3 H) 7.63 (d, J=8.48 Hz, 1 H) 7.69 (d, J=1.70 Hz, 1 H) 7.89 (dd, J=8.82, 1.70 Hz, 1 H); MS (ESI−) m/z 207.87 (M−H)−.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].[C:13]([S-])(=[S:17])OCC.[K+]>N1C=CC=CC=1>[S:17]=[C:13]1[NH:1][C:2]2[CH:3]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:9]=[CH:10][C:11]=2[O:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.09 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1O
Step Two
Name
Quantity
6.35 g
Type
reactant
Smiles
C(OCC)(=S)[S-].[K+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with a 1 N aqueous hydrochloric acid solution
CUSTOM
Type
CUSTOM
Details
dried on a vacuum
FILTRATION
Type
FILTRATION
Details
filter overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
S=C1OC2=C(N1)C=C(C=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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